molecular formula C21H23FN6O3S B11198843 N-ethyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide

N-ethyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B11198843
M. Wt: 458.5 g/mol
InChI Key: QVXMRZDMOYHOIA-UHFFFAOYSA-N
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Description

N-ethyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolopyrimidine core, a piperidine ring, and a fluorophenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of N-ethyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the thiazolopyrimidine core, the introduction of the piperidine ring, and the attachment of the fluorophenyl group. Common synthetic routes may involve:

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-ethyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for cross-coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-ethyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

N-ethyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and applications.

Properties

Molecular Formula

C21H23FN6O3S

Molecular Weight

458.5 g/mol

IUPAC Name

N-ethyl-1-[6-[2-(3-fluoroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C21H23FN6O3S/c1-2-23-19(30)13-5-4-8-27(10-13)21-26-18-17(32-21)20(31)28(12-24-18)11-16(29)25-15-7-3-6-14(22)9-15/h3,6-7,9,12-13H,2,4-5,8,10-11H2,1H3,(H,23,30)(H,25,29)

InChI Key

QVXMRZDMOYHOIA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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